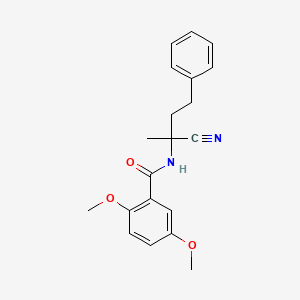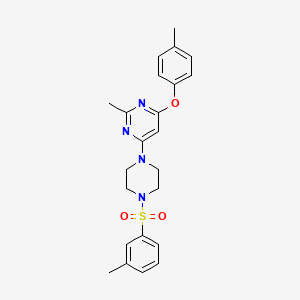
2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with p-tolyloxy and m-tolylsulfonyl groups, as well as a piperazine moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the p-Tolyloxy Group: The p-tolyloxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable halogenated pyrimidine intermediate reacts with p-cresol in the presence of a base.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with a piperazine derivative.
Sulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with m-toluenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding. It can serve as a lead compound in drug discovery.
Medicine: Potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent. Its interactions with biological targets are of particular interest.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access. Alternatively, it could act as an agonist or antagonist at a receptor, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
2-Methyl-4-(p-tolyloxy)pyrimidine: Lacks the piperazine and sulfonyl groups, making it less complex and potentially less active in biological systems.
4-(p-Tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine: Similar structure but without the methyl group, which may affect its reactivity and biological activity.
2-Methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine: Lacks the p-tolyloxy group, which could influence its chemical properties and applications.
Uniqueness
The uniqueness of 2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both p-tolyloxy and m-tolylsulfonyl groups, along with the piperazine moiety, makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-methyl-4-(4-methylphenoxy)-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-17-7-9-20(10-8-17)30-23-16-22(24-19(3)25-23)26-11-13-27(14-12-26)31(28,29)21-6-4-5-18(2)15-21/h4-10,15-16H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAXPDKMHCWKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2740970.png)
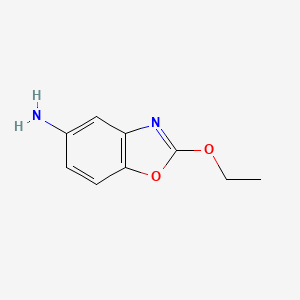
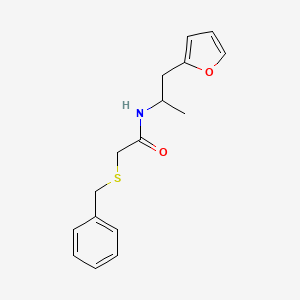
![1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one](/img/structure/B2740977.png)

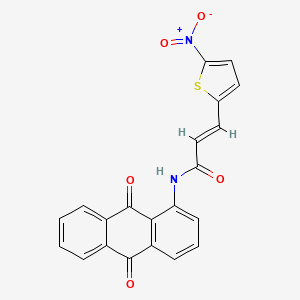
![N-(4-{[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)amino]sulfonyl}phenyl)acetamide](/img/structure/B2740985.png)
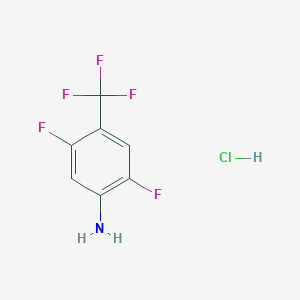
![(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2740987.png)
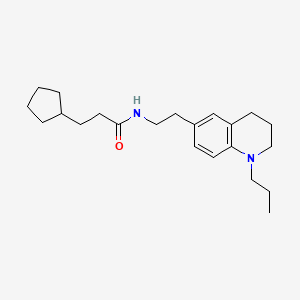
![1-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-3-(propan-2-yl)urea](/img/structure/B2740989.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide](/img/structure/B2740990.png)
